

Unveiling the Structural Elucidation and Biological Landscape of Goralatide: A Technical Guide

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Compound of Interest

Compound Name: *Goralatide*

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Abstract: **Goralatide** (Ac-Ser-Asp-Lys-Pro) is a synthetic tetrapeptide with significant potential in clinical applications due to its role as a negative regulator of hematopoietic stem cell proliferation and its anti-inflammatory properties. While a definitive crystalline structure of **Goralatide** has not been publicly documented, this guide provides a comprehensive overview of the methodologies required for its structural determination via X-ray crystallography. Furthermore, it delves into the known biological pathways and therapeutic applications of **Goralatide**, offering a valuable resource for researchers in the fields of structural biology, pharmacology, and drug development.

Physicochemical Properties of Goralatide

A summary of **Goralatide**'s key physicochemical properties is presented in Table 1. This information is crucial for its handling, formulation, and analysis in a research setting.

Property	Value	Source
Molecular Formula	C20H33N5O9	PubChem[1]
IUPAC Name	(2S)-1-[(2S)-2-[[[(2S)-2-[[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid	PubChem[1]
Amino Acid Sequence	Ac-Ser-Asp-Lys-Pro	PubChem[1]
Synonyms	AcSDKP, Seraspenide	PubChem[1]

Experimental Protocol: Determination of Peptide Crystalline Structure by X-ray Crystallography

The determination of a peptide's three-dimensional structure at atomic resolution is predominantly achieved through X-ray crystallography.[2] The following protocol outlines the generalized steps required to determine the crystalline structure of a peptide such as **Goralatide**.

Peptide Synthesis and Purification

- **Solid-Phase Peptide Synthesis (SPPS):** **Goralatide** is synthesized using standard Fmoc-based solid-phase peptide synthesis. The synthesis starts from the C-terminal proline attached to a solid support resin, followed by the sequential addition of lysine, aspartic acid, and serine. The N-terminus is then acetylated.
- **Cleavage and Deprotection:** The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- **Purification:** The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >98% purity. The purified fractions are lyophilized to obtain a stable powder.

Crystallization

- **Screening:** The purified **Goralatide** is dissolved in a suitable buffer and screened for crystallization conditions using various commercially available sparse-matrix screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
- **Optimization:** Once initial crystal hits are identified, the crystallization conditions (e.g., pH, precipitant concentration, temperature, and peptide concentration) are optimized to obtain diffraction-quality single crystals.

X-ray Diffraction Data Collection

- **Crystal Mounting:** A suitable single crystal is cryo-protected and mounted on a goniometer.
- **Data Collection:** The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Determination and Refinement

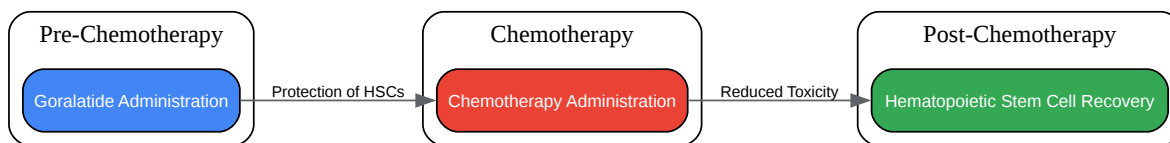
- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.
- **Phase Determination:** The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or direct methods.
- **Model Building and Refinement:** An initial atomic model of the peptide is built into the electron density map. The model is then refined to improve the fit to the experimental data, resulting in the final crystal structure.

Biological Activity and Therapeutic Workflow

Goralatide is a physiological regulator of hematopoiesis, inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle. This property makes it a promising agent for protecting the bone marrow from the toxic effects of chemotherapy.

Chemotherapy Protection Workflow with Goralatide

The following diagram illustrates the workflow of using **Goralatide** to protect hematopoietic stem cells during chemotherapy, based on preclinical studies.



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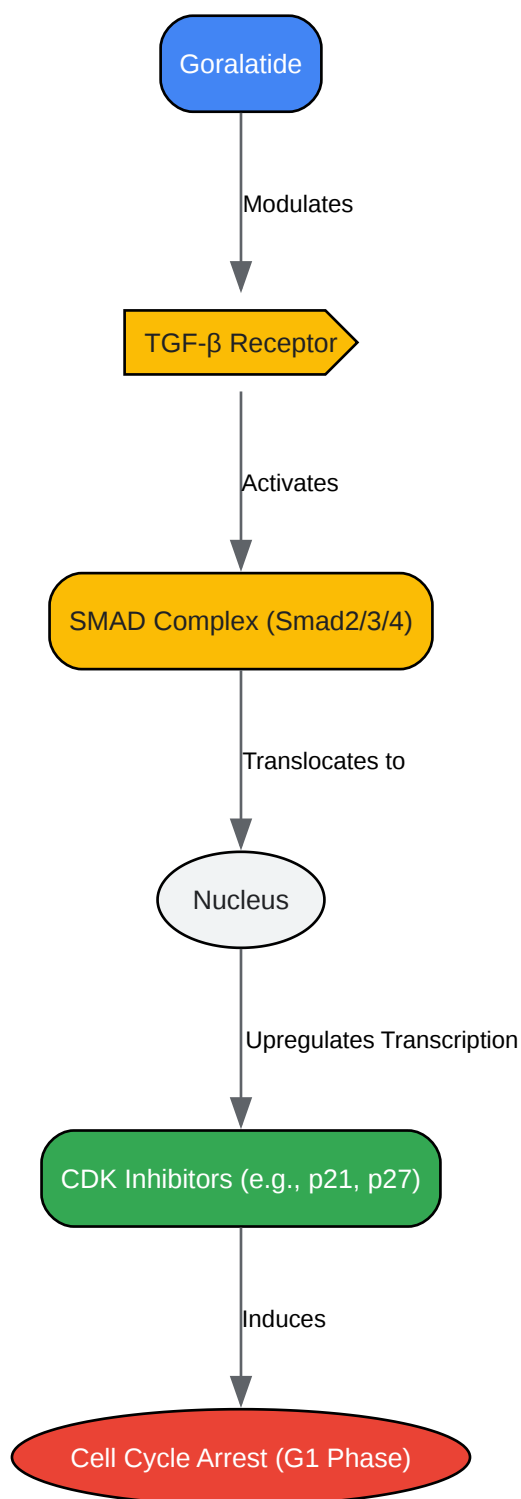
Caption: Workflow of **Goralatide** administration for hematopoietic stem cell protection during chemotherapy.

Potential Signaling Pathways

While the precise molecular targets of **Goralatide** are not fully elucidated, its function as a cell cycle inhibitor suggests interaction with pathways that regulate cell proliferation. The transforming growth factor-beta (TGF- β) signaling pathway is a key regulator of cell growth and differentiation and is a potential candidate for modulation by **Goralatide**.

Hypothetical Goralatide Interaction with TGF- β Signaling

The following diagram illustrates a hypothetical mechanism by which **Goralatide** could influence the TGF- β signaling pathway to inhibit cell cycle progression.



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References

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- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
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